molecular formula C21H21BrN10O5 B11567650 2-bromo-6-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

2-bromo-6-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

Cat. No.: B11567650
M. Wt: 573.4 g/mol
InChI Key: GMVUYQCBGCQNJY-FSJBWODESA-N
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Description

2-BROMO-6-[(E)-{2-[4-(4-METHYLPIPERAZIN-1-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL is a complex organic compound that features multiple functional groups, including bromine, nitro, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-6-[(E)-{2-[4-(4-METHYLPIPERAZIN-1-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the triazine core, followed by the introduction of the piperazine and nitrophenyl groups. Bromination and subsequent functionalization steps are carried out under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-6-[(E)-{2-[4-(4-METHYLPIPERAZIN-1-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form different oxidation states.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium azide for substitution reactions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution of the bromine atom could result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as therapeutic agents. The presence of the triazine and piperazine moieties suggests possible interactions with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound or its derivatives could be explored for their pharmacological properties. The nitrophenyl and triazine groups are often found in compounds with antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-BROMO-6-[(E)-{2-[4-(4-METHYLPIPERAZIN-1-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine and piperazine groups could play a role in these interactions, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-4-NITROPHENOL: A simpler compound with similar functional groups but lacking the triazine and piperazine moieties.

    6-[(E)-{2-[4-(4-METHYLPIPERAZIN-1-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL: Similar structure but without the bromine atom.

Uniqueness

The uniqueness of 2-BROMO-6-[(E)-{2-[4-(4-METHYLPIPERAZIN-1-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazine, piperazine, and nitrophenyl groups, along with the bromine atom, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H21BrN10O5

Molecular Weight

573.4 g/mol

IUPAC Name

2-bromo-6-[(E)-[[4-(4-methylpiperazin-1-yl)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C21H21BrN10O5/c1-29-6-8-30(9-7-29)21-26-19(24-14-2-4-15(5-3-14)31(34)35)25-20(27-21)28-23-12-13-10-16(32(36)37)11-17(22)18(13)33/h2-5,10-12,33H,6-9H2,1H3,(H2,24,25,26,27,28)/b23-12+

InChI Key

GMVUYQCBGCQNJY-FSJBWODESA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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